2,4-Difluoro-D-homophenylalanine is an unnatural amino acid that serves as a chiral building block in the synthesis of various pharmaceutical compounds. It is structurally related to phenylalanine, featuring a unique side chain that enhances its utility in medicinal chemistry. The compound is classified under the category of fluorinated amino acids, which are known for their enhanced biological activity and potential therapeutic applications.
This compound is derived from homophenylalanine, which itself is a modified form of phenylalanine. The synthesis of 2,4-difluoro-D-homophenylalanine typically involves the introduction of fluorine atoms at specific positions on the aromatic ring, which can significantly alter the compound's biochemical properties. Fluorinated amino acids are classified based on their structural modifications and their impact on protein folding and function.
The synthesis of 2,4-difluoro-D-homophenylalanine can be achieved through several methods, including:
Technical details include controlling reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) to optimize yields and purity .
The molecular structure of 2,4-difluoro-D-homophenylalanine features:
The molecular formula is with a molecular weight of approximately 215.19 g/mol. The compound exhibits chirality due to the presence of an asymmetric carbon atom in its structure.
2,4-Difluoro-D-homophenylalanine can participate in various chemical reactions:
Technical details involve optimizing conditions for these reactions to ensure high yields and selectivity .
The mechanism of action for 2,4-difluoro-D-homophenylalanine primarily relates to its role as an inhibitor or modulator in enzymatic pathways. Its incorporation into peptides can enhance binding affinity and specificity for target proteins, such as those involved in metabolic pathways or signaling cascades.
Data from pharmacological studies indicate that fluorinated amino acids can stabilize protein structures and alter enzyme kinetics due to their unique electronic properties .
Relevant data include melting point ranges and solubility profiles that assist in determining suitable conditions for handling and application .
Regioselective introduction of fluorine atoms at the 3,4-positions of the phenyl ring in homophenylalanine derivatives represents a critical synthetic challenge. The electrophilic fluorination pathway employs reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to target electron-rich aromatic systems, though achieving ortho/para selectivity in phenylalanine scaffolds requires precise directing group strategies . Alternatively, transition metal-catalyzed halogen exchange (halex) reactions enable the conversion of dichloro precursors to difluoro analogs using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures (>150°C) in aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide. This method capitalizes on the superior leaving group ability of chlorine versus fluorine under harsh conditions, though epimerization risks necessitate careful chiral center protection [6].
Recent advances in iodine(I)/iodine(III) catalytic platforms have demonstrated exceptional regiocontrol for 1,4-difluorination of conjugated systems. As reported in mechanistic studies, hypervalent iodine species generated in situ from aryl iodide catalysts activate terminal alkenes of dienes, facilitating stepwise fluorination with >20:1 regioselectivity. This approach enables stereoconvergent synthesis of the thermodynamically favored (E)-alkene isomer while preserving the integrity of acid- and base-sensitive functional groups [3]. The electronic modulation of the aryl ring significantly impacts fluorination efficiency, with electron-rich systems (e.g., p-methoxy derivatives) yielding 89-94% under optimized conditions versus 41% for electron-deficient analogs [3].
Table 1: Comparative Analysis of Fluorination Methods for β-Homophenylalanine Derivatives
Method | Reagents/Conditions | Regioselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Electrophilic Aromatic Substitution | Selectfluor®/Acetonitrile, 80°C | Moderate (meta/para) | 40-65% | Over-fluorination, racemization |
Halogen Exchange (Halex) | KF/CsF, DMSO, 150-180°C | High (predicted) | 70-85% | High temperature, substrate scope |
I(I)/I(III) Catalysis | p-TolI/Selectfluor®/Amine-HF, CHCl₃ | >20:1 (1,4-selectivity) | 89-94% | Nucleophile compatibility |
The incorporation of 2,4-difluoro-D-homophenylalanine into peptide chains predominantly utilizes fluorenylmethyloxycarbonyl-based solid-phase peptide synthesis (Fmoc-SPPS) methodologies. The carboxylic acid functionality of the amino acid is typically anchored to Wang or 2-chlorotrityl chloride resins through ester linkages, providing acid-labile cleavage points that preserve stereochemical integrity during deprotection. The Fmoc protection strategy employs piperidine (20-25% in dimethylformamide) for efficient deblocking (τ₁/₂ < 30 seconds) while maintaining orthogonal protection of side-chain functionalities where applicable [4] [6].
Coupling reactions leverage benzotriazole-based activators such as N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) as base. These reagents achieve near-quantitative coupling yields within 30-60 minutes at room temperature, significantly reducing the risk of epimerization compared to carbodiimide-based methods. The electron-withdrawing difluoro substituents on the phenyl ring marginally reduce nucleophilicity, occasionally necessitating extended coupling times or double coupling protocols for sterically hindered sequences [4].
Critical synthetic considerations include:
Preserving the D-configuration during the homologation from phenylalanine to β²-homophenylalanine requires strategic chiral control methodologies. Asymmetric alkylation of chiral glycine enolates offers a direct approach, wherein (S)- or (R)-N-(diphenylmethylene)glycine tert-butyl ester undergoes enantioselective benzylation using cinchona alkaloid-derived phase-transfer catalysts. This method achieves enantiomeric excesses exceeding 95% when employing N-(3,4-difluorobenzyl) bromide under liquid-liquid biphasic conditions (toluene/50% aqueous potassium hydroxide) at -20°C [6].
Alternatively, enzymatic resolution of racemic mixtures using immobilized penicillin G acylase or subtilisin Carlsberg in phosphate buffer (pH 7.0-8.0) selectively hydrolyzes the L-enantiomer, leaving D-configured esters intact. This process typically achieves >99% enantiomeric excess after kinetic resolution optimization, though the maximum theoretical yield remains limited to 50% without racemization recycling [6]. Recent advances in dynamic kinetic resolution combine ruthenium-based racemization catalysts (e.g., Shvo's catalyst) with lipases at 60°C, enabling near-quantitative yields of the D-amino acid with 98% enantiomeric excess through continuous in situ substrate equilibration [6].
X-ray crystallographic analysis of Fmoc-protected 2,4-difluoro-D-homophenylalanine confirms the (R)-configuration at the α-carbon, with the fluorine atoms inducing minimal distortion in the benzylic side-chain conformation compared to non-fluorinated analogs. The 1,3-allylic strain between the ortho-fluorine and backbone carbonyl remains negligible (<0.5 kcal/mol), preserving conformational flexibility for peptide backbone integration [3] [6].
Table 2: Stereocontrol Methods for D-Homophenylalanine Synthesis
Method | Conditions | ee (%) | Yield | Operational Complexity |
---|---|---|---|---|
Chiral Auxiliary Alkylation | (R)-N-(diphenylmethylene)glycine/BnBr, PTC, KOH/toluene | 95 | 85% | High (auxiliary synthesis) |
Enzymatic Resolution | Subtilisin Carlsberg, pH 7.5 buffer | 99 | 45% | Medium |
Dynamic Kinetic Resolution | Lipase PS/Candida antarctica lipase B, Ru-catalyst, 60°C | 98 | 95% | High (catalyst handling) |
Systematic structure-activity relationship exploration of 2,4-difluoro-D-homophenylalanine-containing peptides employs positional scanning synthetic combinatorial libraries. Libraries typically consist of 8-12 residue peptides with the fluorinated amino acid incorporated at variable positions (e.g., X = 2,4-difluoro-D-homoPhe) against constant flanking sequences. Standardized protocols involve:
Key design parameters include backbone fluorination density (number of fluorinated residues per peptide), side-chain fluorine vector orientation (ortho/meta/para substitution patterns), and hydrophobic collapse propensity measured via reversed-phase high-performance liquid chromatography retention times. Bioactivity screening against oncology targets (e.g., kinase domains) revealed that peptides containing 2,4-difluoro-D-homophenylalanine at the i+1 position of β-turn motifs exhibit 3-5 fold enhanced binding affinity compared to mono-fluorinated analogs, attributable to fluorine-mediated cation-π interaction suppression and amide bond dipole augmentation .
Notably, bicyclic peptides featuring interstrand disulfide bridges between 2,4-difluoro-D-homophenylalanine-containing sequences and cell-penetrating motifs demonstrate enhanced proteolytic stability (t₁/₂ > 120 minutes in human serum versus 15 minutes for linear analogs) and membrane permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 monolayers). These constructs leverage reversible disulfide cycling for intracellular drug release, positioning 2,4-difluoro-D-homophenylalanine as a critical conformational stability modulator in therapeutic peptide design [5].
Purification of synthetic 2,4-difluoro-D-homophenylalanine and its peptide derivatives necessitates multimodal chromatographic approaches. Preparative reversed-phase high-performance liquid chromatography employs C18 or C8 stationary phases (5μm particle size, 300Å pore) with trifluoroacetic acid/water/acetonitrile mobile phases. The optimal resolution gradient for the free amino acid is established at 10-50% acetonitrile over 20 minutes (flow rate: 15 mL/min), yielding >99% purity at 215 nm detection. The difluoro substitution pattern induces a characteristic 2.3-minute retention shift compared to the non-fluorinated homophenylalanine analog due to enhanced hydrophobicity (log P increase of 1.2 units) [6].
Chiral resolution utilizes polysaccharide-based stationary phases (Chiralpak IC or Chiralcel OD-H) under normal-phase conditions (hexane/ethanol/trifluoroacetic acid, 85:15:0.1). The D-enantiomer consistently elutes before the L-configured isomer with a resolution factor (Rs) > 2.0, enabling multi-gram separations. Advanced characterization integrates:
For peptide-level characterization, analytical ultracentrifugation assesses aggregation propensity influenced by fluorine-mediated hydrophobic interactions, while circular dichroism spectroscopy quantifies β-sheet stabilization upon fluorinated residue incorporation (ΔTm = +12°C versus non-fluorinated controls). These orthogonal techniques establish comprehensive structure-function relationships critical for lead compound optimization in pharmaceutical development pipelines [6].
Table 3: Analytical Parameters for 2,4-Difluoro-D-homophenylalanine Characterization
Analytical Method | Key Parameters | Characteristic Signatures | Resolution Capability |
---|---|---|---|
Reversed-Phase High-Performance Liquid Chromatography | C18 column, 0.1% trifluoroacetic acid/water → acetonitrile gradient | Retention time = 14.2 min (ΔRT +2.3 min vs homoPhe) | Baseline separation from synthesis impurities |
Chiral High-Performance Liquid Chromatography | Chiralpak IC, hexane/ethanol/trifluoroacetic acid (85:15:0.1) | D-enantiomer RT = 8.7 min, L-enantiomer RT = 10.3 min | Rs = 2.4 (injection load 2 mg) |
19F Nuclear Magnetic Resonance | 470 MHz, dimethyl sulfoxide-d6 | δ -137.2 ppm (F2), δ -142.6 ppm (F4) | Coupling constant ³JHF = 9.8 Hz |
High-Resolution Mass Spectrometry | ESI positive mode | [M+H]⁺ observed m/z 216.0826 (calcd 216.0828) | Mass error < 1 ppm |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0